N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with notable relevance in medicinal chemistry, particularly as a potential therapeutic agent. This compound features a thiazole ring, which is commonly found in various biologically active molecules. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride ions, which can enhance its solubility and bioavailability.
The compound can be synthesized through various methods, often involving thiazole derivatives as starting materials. Its synthesis has been documented in several scientific studies, highlighting its potential applications in pharmacology and medicinal chemistry.
N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride belongs to the class of organic compounds known as amines and thiazoles. It is classified as a secondary amine due to the presence of a nitrogen atom bonded to two carbon atoms. This compound can also be categorized under heterocyclic compounds due to the inclusion of a thiazole ring.
The synthesis of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride typically involves multi-step reactions starting from readily available thiazole derivatives. Common methods include:
For instance, one synthetic route involves using 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one as a precursor, which reacts with methylamine under reflux conditions to yield the target amine . This method emphasizes the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular formula for this compound is CHClNS, and it has a molar mass of approximately 227.14 g/mol. The compound's melting point and solubility characteristics are essential for understanding its physical properties and potential applications.
N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride can participate in various chemical reactions typical for amines and thiazoles:
For example, its reactivity with electrophiles can be exploited in synthesizing more complex thiazole derivatives that may exhibit enhanced biological activity .
The mechanism of action for N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes.
Research indicates that thiazole derivatives often exhibit activity against histamine receptors and other neurotransmitter systems, suggesting potential applications in treating conditions like allergies or neurological disorders .
N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride typically exhibits:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to characterize these properties accurately .
N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride has several potential applications:
Thiazole-containing compounds have demonstrated significant therapeutic value across multiple drug classes, serving as critical pharmacophores in targeted therapies. Their versatility stems from the ability to mimic peptide bonds and participate in diverse binding interactions with biological macromolecules. Clinically successful drugs incorporating the thiazole motif include the antimicrobial sulfathiazole, the HIV protease inhibitor ritonavir, the hepatitis C treatment simeprevir, the gout therapeutic febuxostat, and the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin [1] [8]. The molecular significance of thiazole derivatives extends beyond serendipitous discovery; it represents a deliberate design strategy where the thiazole nucleus serves as: (1) a hydrogen bond acceptor via its ring nitrogen, (2) a hydrophobic anchor through its aromatic system, (3) a structural spacer optimizing distance between pharmacophoric elements, and (4) a metabolic stability enhancer compared to purely phenyl-based systems. In antiviral drug design specifically, thiazole derivatives have proven invaluable due to their ability to engage conserved viral enzyme motifs while maintaining selectivity over host proteins [6]. The continued exploration of thiazole-based compounds addresses the critical need for novel therapeutics against evolving drug-resistant pathogens and complex multifactorial diseases.
Table 1: Clinically Approved Thiazole-Containing Drugs and Their Therapeutic Applications [1]
Drug Name | Thiazole Substitution | Therapeutic Category | Primary Biological Target |
---|---|---|---|
Sulfathiazole | 2-aminothiazole | Antimicrobial | Dihydropteroate synthase |
Ritonavir | Thiazole-5-carboxamide | Antiretroviral | HIV-1 protease |
Simeprevir | Vinylthiazole | Antiviral | NS3/4A serine protease |
Febuxostat | 2-arylthiazole | Gout treatment | Xanthine oxidase |
Teneligliptin | 5-(4-methylthiazol-5-yl) | Antidiabetic | Dipeptidyl peptidase-4 |
Temocillin | 2-aminothiazol-4-yl | β-lactam antibiotic | Penicillin-binding proteins |
Cefpodoxime | 2-aminothiazol-4-yl | Cephalosporin antibiotic | Penicillin-binding proteins |
The 4-methylthiazol-5-yl moiety represents a structurally optimized thiazole configuration with demonstrated pharmacological advantages. Position-specific methylation at the 4-position significantly alters the electronic properties of the thiazole ring, enhancing its π-deficient character and influencing intermolecular interactions with biological targets. The methyl substituent contributes to: (1) increased lipophilicity enhancing membrane permeability, (2) steric guidance for optimal binding orientation, and (3) metabolic protection against oxidative degradation [1]. In dopamine transporter (DAT) inhibitors such as modafinil analogs, the 4-methylthiazol-5-yl configuration demonstrates superior binding affinity compared to unsubstituted or alternatively substituted thiazoles [4]. The 5-position attachment point provides an extended conjugation pathway when coupled with ethylamine linkers, creating an electronically delocalized system that facilitates cation-π interactions within transporter binding pockets. X-ray crystallographic studies of thiazole-containing compounds reveal that the 4-methyl group occupies a hydrophobic subpocket in target proteins, with the sulfur atom positioned to form favorable Van der Waals contacts [1]. This specific substitution pattern balances electronic, steric, and hydrophobic properties to optimize target engagement, particularly in enzymes and transporters where precise molecular recognition is critical for function modulation.
N-methylation of ethylamine side chains serves as a strategic modification to optimize the pharmacological profile of bioactive molecules. When applied to the 2-(4-methylthiazol-5-yl)ethan-1-amine scaffold, this structural alteration yields significant advantages: (1) enhanced blood-brain barrier (BBB) penetration due to increased lipophilicity and reduced hydrogen bonding capacity, (2) protection against oxidative deamination by monoamine oxidases (MAOs), extending biological half-life, and (3) stereoelectronic optimization for target engagement [4]. In the context of monoamine transporter inhibitors, N-methylation of the ethylamine side chain creates a tertiary amine that mimics the neurotransmitter dopamine more closely than primary amine counterparts. Research on thiazole-based modafinil analogs (including CE-123 and CE-125 derivatives) demonstrates that N-methylation significantly increases DAT binding affinity and selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) [4]. The steric and electronic effects of the methyl group constrain conformational flexibility, reducing the entropic penalty upon binding. Furthermore, stereochemical studies reveal that compounds with (S)-configuration at both the chiral center of the ethylamine side chain and any additional stereocenters exhibit superior DAT inhibitory activity and pharmacokinetic profiles [4]. This stereospecific enhancement underscores the precise geometric requirements for optimal transporter binding.
Table 2: Structural and Chemical Properties of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine Dihydrochloride [2] [3] [5]
Property | Specification |
---|---|
Systematic Name | N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride |
CAS Registry Number | 1279219-48-5 |
Molecular Formula | C₇H₁₄Cl₂N₂S |
Molecular Weight | 229.17 g/mol |
Parent Compound | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine (C₆H₁₀N₂S) |
Purity Specification | Not less than 98% |
Storage Conditions | Stable for 2 years at 20°C |
Salt Form | Dihydrochloride |
Structural Features | 4-methylthiazole core + N-methylated ethylamine linker |
Table 3: Structure-Activity Relationship (SAR) Trends in Thiazole-Ethylamine Derivatives [4]
Structural Modification | Effect on DAT Affinity | Effect on Selectivity (DAT vs SERT/NET) | Impact on Metabolic Stability |
---|---|---|---|
N-methylation (primary → tertiary amine) | ↑↑ (2-5 fold increase) | ↑ DAT selectivity | ↑↑ Significant improvement |
(S)-configuration at ethylamine center | ↑↑↑ (10 fold vs R-isomer) | ↑ DAT selectivity | Minimal effect |
4-methyl substitution (thiazole) | ↑↑ | ↑ DAT selectivity | ↑ Moderate improvement |
5-position substitution (thiazole) | ↓ (steric hindrance) | Variable | Minimal effect |
Alternative heterocycles (e.g., oxazole) | ↓↓ | ↓ DAT selectivity | Variable |
Extension beyond ethyl linker | ↓↓↓ | ↓↓ DAT selectivity | ↓↓ Decrease |
The dihydrochloride salt form of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine enhances aqueous solubility and crystallinity, facilitating pharmaceutical processing and improving bioavailability. The protonation of both the thiazole nitrogen and the tertiary amine creates a dicationic species with high water solubility, addressing formulation challenges commonly associated with hydrophobic CNS-targeting compounds. This salt formation does not compromise the molecule's ability to cross biological membranes, as the neutral form predominates at physiological pH, enabling passive diffusion across the BBB [4]. The structural optimization represented by this compound exemplifies modern medicinal chemistry approaches where targeted modifications synergistically address multiple drug development challenges simultaneously.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: